molecular formula C7H14O4 B3385863 5,5-Dimethoxypentanoic acid CAS No. 6719-33-1

5,5-Dimethoxypentanoic acid

Cat. No.: B3385863
CAS No.: 6719-33-1
M. Wt: 162.18 g/mol
InChI Key: QFGMIDHGDONRJQ-UHFFFAOYSA-N
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Description

5,5-Dimethoxypentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid, where two methoxy groups are attached to the fifth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethoxypentanoic acid can be synthesized through several methods. One common approach involves the esterification of 5,5-dimethoxypentanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the direct oxidation of 5,5-dimethoxypentanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 5,5-dimethoxypentanol in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

5,5-Dimethoxypentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethoxypentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5,5-dimethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-7(11-2)5-3-4-6(8)9/h7H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMIDHGDONRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473036
Record name 5,5-dimethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6719-33-1
Record name 5,5-dimethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethoxypentanoic acid
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Synthesis routes and methods

Procedure details

12 mmoles methyl 5,5-dimethoxypentanoate (Stevens, R. V. et al., J Am Chem Soc (1979) 7054) were dissolved in 20 ml 50% aqueous methanol. 16 mmoles NaOH were added and the mixture was stirred for 2 hr at room temperature. The solvent was then evaporated, the residue layered with 30 ml EtOAc, and the sodium salt neutralized with ice-cold 1N HCl. The aqueous phase was extracted with an additional 20 ml EtOAc, the organic extracts combined and dried over K2CO3. The product was filtered and the solvent evaporated to provide 5,5-dimethoxypentanoic acid.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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